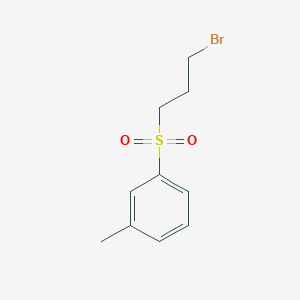![molecular formula C9H16N2O3 B1517092 (2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid CAS No. 73096-18-1](/img/structure/B1517092.png)
(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
“(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid” is also known as N-carbamoyl-L-proline . It has a pyrrolidine ring, which adopts a half-chair conformation . The compound has a molecular weight of 200.24 .
Molecular Structure Analysis
The pyrrolidine ring in this compound adopts a half-chair conformation . The ureide and the acidic groups are locked in an orientation that makes the NH2 group “anti” to the carboxylic acid group .Chemical Reactions Analysis
While specific chemical reactions involving “(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid” are not detailed in the literature, pyrrolidine compounds are known to be versatile scaffolds in drug discovery .Wissenschaftliche Forschungsanwendungen
The specific compound “(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid” does not have direct references in the search results for its applications in scientific research. However, based on the structure and related compounds, we can infer potential unique applications:
Enzymatic Catalysis Studies
Compounds similar to “(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid” have been used in studies involving enzymatic catalysis. For example, poly(pyrrole-2-carboxylic acid) particles synthesized using enzymatic catalysis have been proposed as an environmentally friendly process .
Decarboxylative Transformations
Research on decarboxylative transformations of carboxylic acids, including pyrrolidine derivatives, has been increasing. This suggests potential applications in synthetic organic chemistry for the construction of complex molecules .
Zukünftige Richtungen
Pyrrolidine compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of “(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid” and similar compounds lies in further exploration of their pharmacophore space, stereochemistry, and three-dimensional coverage .
Eigenschaften
IUPAC Name |
(2S)-1-(propan-2-ylcarbamoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-6(2)10-9(14)11-5-3-4-7(11)8(12)13/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYBEWHSDGBTFE-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid | |
CAS RN |
73096-18-1 | |
| Record name | (2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



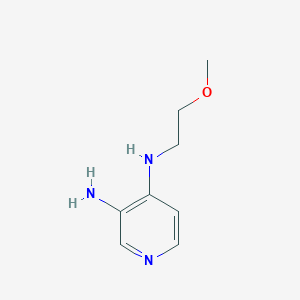
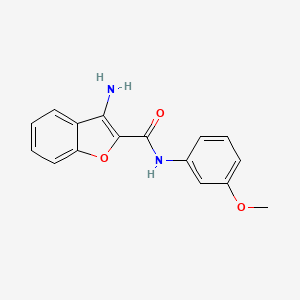
![1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1517013.png)
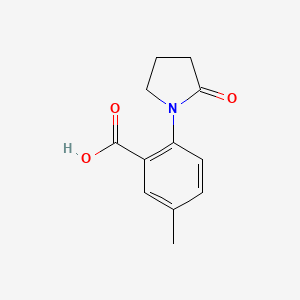

![4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B1517016.png)
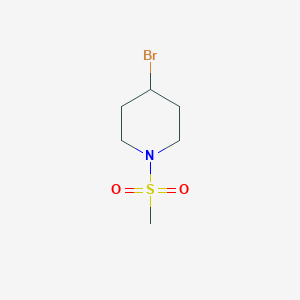
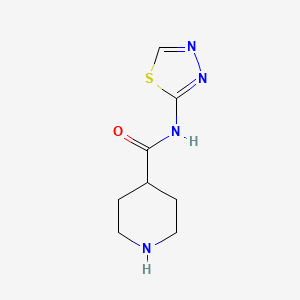
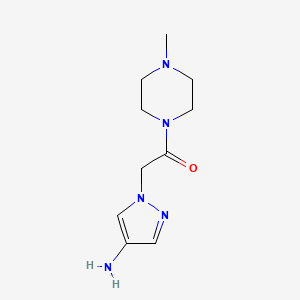
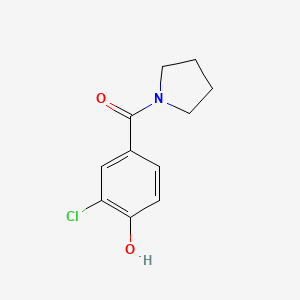
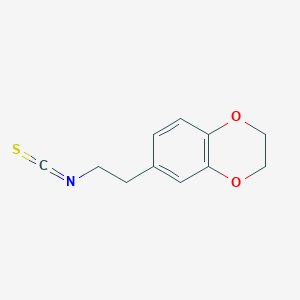
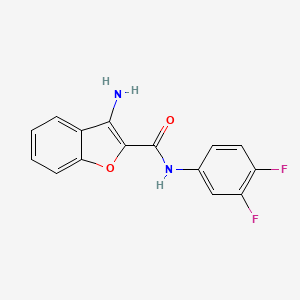
![1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B1517029.png)
